N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-17(2)18-8-10-19(11-9-18)21-16-22-24(30)27(14-15-28(22)26-21)13-12-23(29)25-20-6-4-3-5-7-20/h8-11,14-17,20H,3-7,12-13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJKMCULBAPEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C24H30N4O2, with a molecular weight of 406.53 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O2 |
| Molecular Weight | 406.53 g/mol |
| IUPAC Name | N-cyclohexyl-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
Anticancer Properties
Research indicates that compounds with pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine scaffolds exhibit significant anticancer activity. For instance, studies have shown that derivatives of these compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
A notable study evaluated the anticancer effects of a related compound on multicellular spheroids, demonstrating its potential to inhibit cancer cell proliferation effectively. The compound was found to induce apoptosis in cancer cells by activating caspase pathways .
Enzyme Inhibition
This compound also shows promise as an enzyme inhibitor. Pyrazole derivatives are known to inhibit various enzymes, including kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways . This inhibition can lead to reduced tumor growth and inflammation.
The exact mechanism of action for this compound involves several pathways:
- Apoptosis Induction : The compound activates caspases which are essential for the apoptotic process.
- Cell Cycle Arrest : It can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.
- Enzyme Inhibition : By inhibiting specific enzymes involved in cellular signaling pathways, it can disrupt cancer cell survival mechanisms.
Case Studies
Several studies have been conducted on related pyrazolo compounds showcasing their biological activities:
- Antitumor Activity : A study published in Cancer Letters demonstrated that pyrazolo[1,5-a]pyrimidine derivatives significantly inhibited tumor growth in xenograft models .
- Antimicrobial Effects : Another investigation highlighted the antimicrobial properties of related compounds against bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating a broad spectrum of bioactivity .
- In Vivo Studies : In vivo experiments with similar compounds have shown promising results in reducing tumor size and improving survival rates in animal models .
Scientific Research Applications
Biological Activities
N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has been investigated for various biological activities, including:
- Antioxidant Activity : Studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases .
- Antimicrobial Properties : Research has shown that similar pyrazole-based compounds possess antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases .
Applications in Research
The applications of this compound in scientific research include:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new drugs targeting oxidative stress-related diseases and infections. |
| Molecular Docking Studies | Computational studies to predict interactions with biological targets, aiding in drug design processes. |
| Pharmaceutical Formulations | Exploration of formulation strategies to enhance bioavailability and therapeutic efficacy in clinical settings. |
| Toxicology Studies | Assessment of safety profiles for potential therapeutic agents derived from pyrazole compounds. |
Case Studies
- Antioxidant Evaluation : In a study assessing the antioxidant capacity of various pyrazole derivatives, N-cyclohexyl derivatives were found to exhibit superior radical scavenging activity compared to standard antioxidants like ascorbic acid .
- Antimicrobial Screening : A series of synthesized pyrazole compounds were evaluated for their antimicrobial efficacy using disc diffusion methods against common pathogens. The results indicated that certain derivatives had promising antibacterial activity .
- Molecular Docking Analysis : Computational docking studies have been performed to elucidate the binding interactions between N-cyclohexyl derivatives and key enzymes involved in inflammation and microbial resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a broader class of pyrazolo-fused heterocycles. Key structural analogs include:
*Molecular weight estimated based on structural formula.
Pharmacological and Physicochemical Properties
- Solubility : Fluorinated derivatives (e.g., 4-fluorophenyl-substituted analogs in ) show improved aqueous solubility due to polar substituents .
Substituent Effects on Activity
- Position 2 substituents : The 4-(propan-2-yl)phenyl group in the target compound may enhance steric bulk and hydrophobic interactions compared to smaller substituents like 4-fluorophenyl .
- Amide side chain : Cyclohexyl substitution reduces metabolic degradation compared to smaller alkyl or aromatic groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
